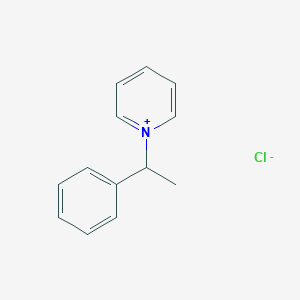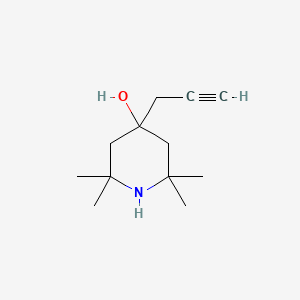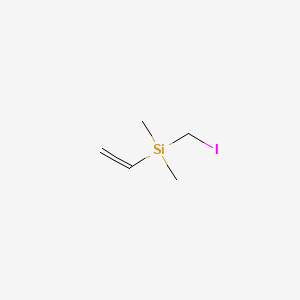
Oxepine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxepine-2-carbaldehyde is an organic compound belonging to the oxepine family, which consists of a seven-membered ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of oxepine-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of salicylaldehydes with fluorobenzaldehydes under microwave-assisted conditions, followed by an intramolecular McMurry reaction using titanium tetrachloride and zinc in tetrahydrofuran . This method yields the target compound in moderate to good yields.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of microwave-assisted synthesis and McMurry reactions can be scaled up for larger-scale production, ensuring efficient and cost-effective synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Oxepine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to alcohols.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can react with the aldehyde group under mild conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Oxepine-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of septanose carbohydrates and other complex molecules.
Industry: The compound’s unique structure makes it valuable in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of oxepine-2-carbaldehyde and its derivatives involves interactions with various molecular targets. For instance, some derivatives may inhibit specific enzymes or interact with cellular receptors, leading to biological effects such as antimicrobial or anticancer activities . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
Oxetanes: Four-membered ring compounds containing one oxygen atom.
Dibenzo[b,f]oxepines: Compounds with a seven-membered oxepine ring fused to benzene rings.
Oxepins: General class of compounds with a seven-membered ring containing one oxygen atom.
Uniqueness: Oxepine-2-carbaldehyde is unique due to its specific aldehyde functional group, which allows for a wide range of chemical reactions and derivatizations. This versatility makes it a valuable compound in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
77022-99-2 |
|---|---|
Formule moléculaire |
C7H6O2 |
Poids moléculaire |
122.12 g/mol |
Nom IUPAC |
oxepine-2-carbaldehyde |
InChI |
InChI=1S/C7H6O2/c8-6-7-4-2-1-3-5-9-7/h1-6H |
Clé InChI |
KRGZIZSLKUDSMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(OC=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


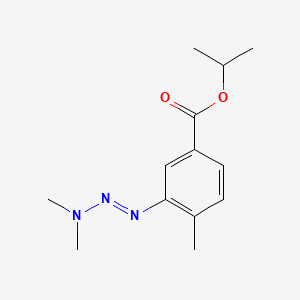
![1,1'-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene)](/img/structure/B14434047.png)
![1-{[3-(Trifluoromethyl)phenyl]methyl}aziridine-2-carbonitrile](/img/structure/B14434052.png)
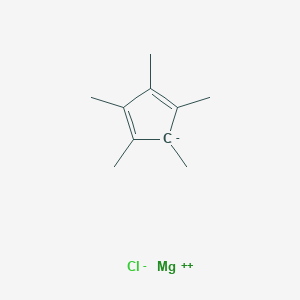

![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]-N-methylthiourea](/img/structure/B14434069.png)
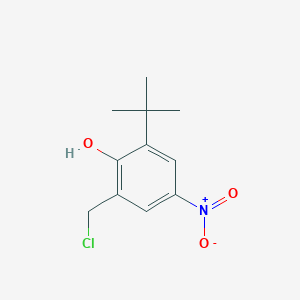
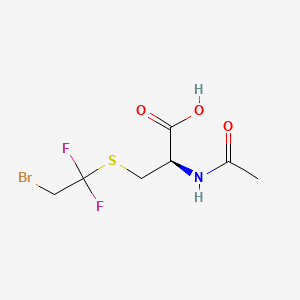
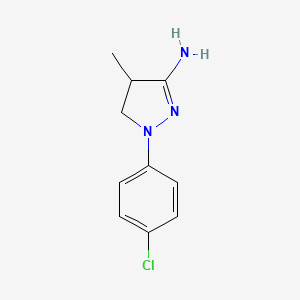
silane](/img/structure/B14434100.png)
